N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-15-14-19(9-10-20(15)24)32(30,31)27-13-3-2-4-18(27)11-12-25-21(28)22(29)26-17-7-5-16(23)6-8-17/h5-10,14,18H,2-4,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFOEYIQZQDXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide, also known as EVT-2956927, is a complex organic compound with diverse biological activities. Its structure includes a piperidine moiety and sulfonamide derivatives, which are known for their pharmacological potential. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of EVT-2956927 is C₂₄H₃₀FN₃O₅S, with a molecular weight of 491.6 g/mol. The compound contains several functional groups that enhance its biological activity, including:
- Piperidine ring : Involved in interactions with neurotransmitter receptors.
- Sulfonamide group : Known for its enzyme inhibition properties.
- Fluorinated phenyl groups : Enhance lipophilicity and potentially improve membrane permeability.
The mechanism of action for EVT-2956927 involves its interaction with specific biological targets, such as enzymes or receptors. The presence of functional groups allows it to modulate the activity of these targets, leading to various biological effects. For example:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : The piperidine moiety can interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to EVT-2956927 exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Studies : A study demonstrated that EVT-2956927 significantly reduced the levels of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- Anticancer Efficacy : In vitro tests showed that the compound induced cell death in breast cancer cell lines (MCF-7 and T47D) with IC50 values comparable to established chemotherapeutics like tamoxifen .
- Antimicrobial Activity : The compound exhibited inhibitory effects on several pathogenic bacteria, indicating its potential use as an antibiotic agent.
The synthesis of EVT-2956927 typically involves multiple steps:
- Formation of Piperidine Derivative : Reaction of piperidine with fluorinated benzenesulfonyl chloride.
- Coupling Reaction : The intermediate is coupled with ethylenediamine derivatives under controlled conditions to yield the final product.
Comparison with Similar Compounds
Piperidine Core Modifications
- The target compound’s piperidine ring is substituted at the 2-position with a benzenesulfonyl group, contrasting with W-18/W-15 (substituted at 1- and 2-positions) and 4-Methoxybutyrylfentanyl (4-position). Substitution patterns critically influence receptor binding; for example, 4-Methoxybutyrylfentanyl’s 4-piperidinyl group enhances opioid receptor interaction .
Fluorination Effects
- Fluorination at the benzenesulfonyl (target compound) and aryl moieties (e.g., 4-fluorophenyl in the target vs. 4-methoxyphenyl in 4-Methoxybutyrylfentanyl) improves metabolic stability and lipophilicity. However, excessive fluorination may reduce solubility, as seen in dual sulfonamide structures .
Sulfonamide vs. Amide Linkages
- This may enhance target selectivity but reduce blood-brain barrier permeability .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, its structural analogs provide clues:
- Opioid Receptor Affinity : W-18’s nitro group confers high μ-opioid receptor binding, whereas the target’s methyl and fluorine substituents may modulate selectivity .
- Metabolic Stability: Fluorinated aryl groups (target, 4-Methoxybutyrylfentanyl) resist cytochrome P450 oxidation, extending half-life compared to non-fluorinated analogs .
Preparation Methods
Synthesis of the Piperidine Sulfonyl Intermediate
The piperidine sulfonyl moiety is synthesized via nucleophilic substitution and sulfonylation (Figure 1):
Step 1:
4-Fluoro-3-methylbenzenesulfonyl chloride is reacted with piperidin-2-ylethylamine in the presence of a base (e.g., triethylamine or NaHCO₃) in dichloromethane (DCM) at 0–25°C. This yields 1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethylamine with >85% purity after aqueous workup.
Step 2:
The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Formation of the Ethanediamide Bridge
The ethanediamide linker is introduced through sequential amide coupling:
Step 1:
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethylamine is treated with oxalyl chloride in anhydrous THF at −10°C to form the corresponding oxalamido chloride.
Step 2:
The chloride intermediate is coupled with 4-fluoroaniline in the presence of Hünig’s base (N,N-diisopropylethylamine) at 25°C for 12–18 hours. This step achieves N'-(4-fluorophenyl)ethanediamide formation with a yield of 70–80%.
Final Coupling and Purification
Step 1:
The crude product is purified via flash chromatography (CH₂Cl₂:MeOH 95:5) to remove unreacted aniline and side products.
Step 2:
Crystallization from a mixture of acetone and hexane yields the final compound as a white solid (mp: 142–145°C).
Optimization Strategies
Solvent and Catalyst Selection
- DMF vs. THF: DMF enhances solubility in sulfonylation steps but requires rigorous drying to prevent hydrolysis. THF is preferred for oxalyl chloride reactions due to its inertness.
- Coupling Agents: Carbodiimides (EDC/HCl) improve amide bond formation efficiency compared to traditional acyl chlorides.
Temperature Control
- Sulfonylation proceeds optimally at 0°C to minimize sulfonic acid byproducts.
- Amide coupling requires room temperature to prevent epimerization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
- XRD: Crystalline form confirmed by peaks at d = 4.7, 4.3, and 4.0 Å.
Comparative Analysis of Methods
| Parameter | Method A (Patent CN110746322A) | Method B (VulcanChem Protocol) |
|---|---|---|
| Yield | 60% | 75% |
| Reaction Time | 16 hours | 12 hours |
| Solvent | DMF | THF |
| Catalyst | KOH | EDC/HCl |
| Purity | 95% (HPLC) | 98% (HPLC) |
Method B offers superior yield and purity due to optimized coupling agents and solvent selection.
Challenges and Mitigation
- Sulfonic Acid Byproducts: Controlled addition of sulfonyl chloride at low temperatures reduces hydrolysis.
- Racemization: Chiral centers in the piperidine ring are preserved using non-polar solvents (e.g., DCM).
- Column Chromatography Losses: Gradient elution (hexane → ethyl acetate) improves recovery.
Industrial Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
